Pemetrexed L-Glutamic Acid Trisodium Salt
Description
Properties
CAS No. |
1265908-59-5 |
|---|---|
Molecular Formula |
C25H28N6Na3O9 |
Molecular Weight |
625.501 |
IUPAC Name |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |
InChI Key |
QMXHFJBYTKIYEI-XYTXGRHFSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics
Mechanism of Enzymatic Inhibition
Pemetrexed (B1662193) and its polyglutamated forms inhibit several key enzymes involved in the synthesis of nucleotides, the building blocks of DNA and RNA. nih.gov The primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). A secondary but significant target is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). nih.gov The polyglutamated forms of pemetrexed are substantially more potent inhibitors of TS and GARFT than the parent monoglutamate form. nih.govnih.gov
Table 1: Inhibitory Activity of Pemetrexed and its Pentaglutamate Form
| Enzyme Target | Pemetrexed (Monoglutamate) Ki (nM) | Pemetrexed (Pentaglutamate) Ki (nM) |
|---|---|---|
| Thymidylate Synthase (TS) | 109 | 1.3 |
| Dihydrofolate Reductase (DHFR) | 7 | 72 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 | 65 |
| Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT) | Not Quantified | Inhibition leads to ZMP accumulation |
Data sourced from scientific studies. nih.gov
Thymidylate synthase is the primary target of pemetrexed. nih.gov This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a key component of DNA. By inhibiting TS, pemetrexed depletes the intracellular pool of dTMP, which in turn halts DNA synthesis and repair, ultimately leading to cell death. The pentaglutamate form of pemetrexed is approximately 100-fold more potent in inhibiting TS than its monoglutamate counterpart. nih.gov
Pemetrexed also inhibits dihydrofolate reductase, though this is considered a less critical mechanism of action compared to TS inhibition. nih.gov DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com THF and its derivatives (folates) are essential cofactors for the synthesis of purines and thymidylate. mdpi.com While pemetrexed monoglutamate is a potent inhibitor of DHFR, its polyglutamated forms are less active against DHFR compared to TS. nih.gov The primary inhibition of TS prevents the formation of DHF, making the concurrent inhibition of DHFR somewhat superfluous. mdpi.com
GARFT is a key enzyme in the de novo purine (B94841) biosynthesis pathway. It catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), one of the initial steps in constructing the purine ring. nih.gov Pemetrexed, particularly its polyglutamated derivatives, is an effective inhibitor of GARFT. nih.gov The inhibition of GARFT by pemetrexed pentaglutamate is significantly more potent than by the monoglutamate form. nih.gov This action contributes to the depletion of purine nucleotides necessary for both DNA and RNA synthesis. researchgate.net
AICARFT, which is part of the bifunctional enzyme AICARFT/IMP cyclohydrolase (ATIC), is the second folate-dependent enzyme in the purine synthesis pathway and represents a secondary target for pemetrexed. This enzyme catalyzes the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP or AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). Inhibition of AICART by pemetrexed leads to the intracellular accumulation of its substrate, ZMP. nih.gov This accumulation has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR pathway, a central regulator of cell growth and proliferation. nih.gov
Disruption of De Novo Nucleotide Biosynthesis
By inhibiting key folate-dependent enzymes, pemetrexed effectively disrupts the de novo synthesis pathways for both pyrimidines (via TS inhibition) and purines (via GARFT and AICARFT inhibition). nih.gov This dual action prevents cancer cells from producing the necessary nucleotides for DNA replication and RNA synthesis, thereby halting their proliferation.
The antineoplastic activity of pemetrexed is significantly derived from its ability to interfere with de novo purine synthesis. researchgate.net This pathway involves a series of enzymatic steps to build purine rings from simpler precursors. mdpi.com Pemetrexed's inhibition of GARFT blocks an early step, while its inhibition of AICARFT blocks a later step in the pathway. mdpi.com This multi-targeted inhibition ensures a more complete shutdown of purine production, leading to a deficiency in adenosine (B11128) and guanosine (B1672433) nucleotides. mdpi.com The resulting "purineless" state, combined with the "thymineless" state from TS inhibition, creates a metabolic crisis within the cancer cell, triggering apoptosis or cell death.
Pyrimidine (B1678525) Biosynthesis Pathway Interference
Pemetrexed L-Glutamic Acid Trisodium Salt, an antifolate antimetabolite, exerts a significant portion of its cellular activity by interfering with the de novo biosynthesis of pyrimidines. The primary target of this interference is thymidylate synthase (TS), a crucial enzyme in the pyrimidine synthesis pathway. nih.gov Pemetrexed, particularly in its polyglutamated forms, is a potent and direct inhibitor of TS. nih.gov This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication. The reduction in dTMP levels leads to an imbalance in the nucleotide pool, specifically an increase in deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, causing DNA strand breakage and subsequent cell death. researchgate.net
Cellular Consequences of Nucleic Acid Synthesis Perturbation
The disruption of pyrimidine and purine biosynthesis by Pemetrexed triggers a cascade of events within the cell, culminating in apoptosis, or programmed cell death. The inhibition of thymidylate synthase and other folate-dependent enzymes leads to what is known as "thymineless death." researchgate.net This state is characterized by DNA damage, which activates cellular stress responses. nih.gov Research has shown that treatment with pemetrexed induces the activation of several caspases, including caspase-2, -3, -8, and -9, in cancer cell lines. researchgate.netnih.gov The activation of this caspase cascade signifies the initiation of a caspase-dependent apoptotic mechanism. nih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are engaged, promoted by the upregulation of pro-apoptotic proteins. nih.gov The cellular response to pemetrexed-induced nucleic acid stress is profound, ultimately leading to the elimination of the affected cell.
Intracellular Polyglutamation Dynamics
The efficacy of pemetrexed is significantly enhanced through its intracellular metabolism, specifically by a process known as polyglutamation. Functionally, pemetrexed acts as a prodrug for its more active polyglutamated forms. cancernetwork.com
Role of Folylpolyglutamate Synthetase (FPGS) in Pemetrexed Activation
Once transported into the cell, pemetrexed serves as a highly potent substrate for the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov FPGS is a key enzyme in folate metabolism, responsible for attaching additional glutamate (B1630785) residues to folate cofactors and antifolates like pemetrexed. nih.govebi.ac.uk This ATP-dependent process converts pemetrexed into a series of pemetrexed polyglutamates. nih.gov Pemetrexed is recognized as one of the most efficient substrates for mammalian FPGS, which facilitates the rapid formation of its active polyglutamated versions within the cell. nih.govnih.gov Studies have shown that increasing the availability of glutamic acid can enhance the synthesis of polyglutamated antifolates, suggesting the importance of the substrate pool for FPGS activity. mdpi.comnih.gov
Modulation of Cellular Signaling Pathways
Beyond its direct enzymatic inhibition, pemetrexed influences cellular signaling networks that govern cell fate decisions such as apoptosis.
Activation of p53 Expression
A key signaling pathway modulated by pemetrexed is the p53 tumor suppressor pathway. The DNA damage induced by pemetrexed triggers the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase. researchgate.netnih.gov Activated ATM, in turn, can phosphorylate and activate p53. mdpi.com The activation of this ATM/p53-dependent signaling pathway is a critical component of the pemetrexed-mediated apoptotic response. researchgate.netnih.gov Activated p53 can transcriptionally upregulate a variety of pro-apoptotic genes, including Bax and PUMA, which contribute to the intrinsic apoptotic pathway. nih.gov The ability of a cell to mount a p53 response can therefore be a determinant of its sensitivity to pemetrexed. The tumor suppressor protein can also play a role in helping cells adapt to metabolic stress, such as glutamine starvation, by promoting the expression of specific transporters. nih.gov
Data Tables
Table 1: Enzymes Inhibited by this compound
| Enzyme | Pathway | Consequence of Inhibition |
| Thymidylate Synthase (TS) | Pyrimidine Synthesis | Depletion of dTMP, leading to DNA damage. nih.govresearchgate.net |
| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Inhibition of folate regeneration. nih.govcancernetwork.com |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Purine Synthesis | Inhibition of de novo purine synthesis. nih.govnih.gov |
Table 2: Key Proteins in Pemetrexed's Mechanism of Action
| Protein | Function | Role in Pemetrexed Action |
| Folylpolyglutamate Synthetase (FPGS) | Enzyme | Catalyzes the polyglutamation and activation of pemetrexed. nih.govebi.ac.uk |
| p53 | Tumor Suppressor Protein | Activated in response to DNA damage, promotes apoptosis. nih.govnih.gov |
| Ataxia Telangiectasia Mutated (ATM) | Protein Kinase | Senses DNA damage and activates the p53 pathway. researchgate.netnih.gov |
| Caspases (e.g., -3, -8, -9) | Proteases | Execute the apoptotic program. researchgate.netnih.gov |
Generation of Reactive Oxygen Species
Pemetrexed has been shown to induce the generation of intracellular reactive oxygen species (ROS) in various cancer cell lines. spandidos-publications.comresearchgate.net This elevation in ROS is a key mechanism contributing to the compound's apoptotic effects. spandidos-publications.comresearchgate.net Studies have demonstrated that in malignant mesothelioma (MSTO-211) and non-small cell lung cancer (NSCLC) cells (A549), pemetrexed treatment leads to a significant, dose-dependent increase in intracellular ROS levels. spandidos-publications.com This accumulation of ROS contributes to mitochondrial dysfunction, a critical step in the apoptotic cascade. spandidos-publications.com
The induction of ROS by pemetrexed is not an isolated event but is linked to its primary mechanism of action as an antifolate. By inhibiting thymidylate synthase (TS), pemetrexed disrupts nucleotide metabolism, which in turn can lead to oxidative stress. nih.gov Research has shown that pemetrexed effectively suppresses TS-mediated thymidylate metabolism, leading to ROS generation, DNA damage, and cellular senescence. nih.gov
The critical role of ROS in pemetrexed-induced apoptosis is highlighted by experiments where the effects of pemetrexed were mitigated by antioxidants. Pretreatment of cancer cells with N-acetylcysteine (NAC), a ROS scavenger, has been shown to prevent pemetrexed-induced apoptosis and the associated mitochondrial dysfunction. nih.govspandidos-publications.com This confirms that ROS generation is a crucial mediator of pemetrexed's cytotoxic activity. nih.govspandidos-publications.com Furthermore, the combination of pemetrexed with other agents, such as simvastatin (B1681759), can potentiate this effect, leading to a marked increase in ROS generation compared to either drug alone. nih.gov
Table 1: Research Findings on Pemetrexed and Reactive Oxygen Species (ROS) Generation
| Cell Line(s) | Key Findings | Reference(s) |
| MSTO-211 (Malignant Mesothelioma), A549 (NSCLC) | Pemetrexed induces intracellular ROS generation, leading to mitochondrial dysfunction and caspase-dependent apoptosis. spandidos-publications.com | spandidos-publications.com |
| MSTO-211, A549 | Pemetrexed-induced apoptosis is prevented by pretreatment with the ROS scavenger N-acetylcysteine (NAC). spandidos-publications.com | spandidos-publications.com |
| MSTO-211, A549 | The combination of pemetrexed and simvastatin markedly increases ROS generation compared to either drug alone, potentiating apoptosis. nih.gov | nih.gov |
| PC9/GR, HCC827/GR (Gefitinib-resistant NSCLC) | Pemetrexed suppresses thymidylate synthase (TS), which induces ROS generation, DNA damage, and cellular senescence. nih.gov | nih.gov |
Activation of mTOR/P70S6K and STAT3 Pathways
Pemetrexed exerts complex effects on key signaling pathways that regulate cell growth, proliferation, and survival, notably the mTOR/P70S6K and STAT3 pathways.
The interaction with the mTOR pathway is largely indirect. Pemetrexed's inhibition of aminoimidazolecarboxamide ribonucleotide formyltransferase (AICART), a folate-dependent enzyme in the de novo purine synthesis pathway, leads to the intracellular accumulation of the enzyme's substrate, ZMP. nih.gov ZMP is an analog of AMP and acts as a potent activator of AMP-activated protein kinase (AMPK). nih.govresearchgate.net The activation of AMPK, in turn, leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This inhibition results in the hypophosphorylation of mTOR's downstream targets, including p70S6 kinase (P70S6K) and 4E-BP1, which are critical for initiating protein synthesis and controlling cell growth. nih.govvcu.edu This ZMP-dependent activation of AMPK and subsequent mTOR inhibition is considered a significant component of pemetrexed's anticancer activity, complementing its direct inhibition of folate-dependent enzymes. nih.gov However, some studies in NSCLC cell lines have also reported that pemetrexed treatment can lead to a slight decrease in the p-mTOR/mTOR ratio. researchgate.net
In contrast to its inhibitory effect on the mTOR pathway, pemetrexed has been observed to induce the activation of the STAT3 pathway. In A549 and H322 NSCLC cell lines, treatment with pemetrexed resulted in an increase in the phosphorylation of STAT3. researchgate.net The activation of the STAT3 pathway by pemetrexed has been linked to the transcriptional activation of programmed death-ligand 1 (PD-L1). researchgate.net It has been reported that both the mTOR/P70S6K and STAT3 pathways can be activated by pemetrexed to induce this PD-L1 expression. researchgate.net The phosphorylation of STAT3 on serine 727 can be facilitated by mTOR, indicating a potential crosstalk between these two pathways in the cellular response to pemetrexed. nih.gov
Table 2: Research Findings on Pemetrexed's Effects on mTOR/P70S6K and STAT3 Pathways
| Pathway Component | Effect of Pemetrexed | Mechanism / Downstream Effect | Cell Line(s) / Model | Reference(s) |
| mTOR/P70S6K Pathway | ||||
| ZMP | Accumulation | Pemetrexed inhibits AICART, causing its substrate, ZMP, to accumulate. | Tumor cells | nih.gov |
| AMPK | Activation | ZMP accumulation activates AMPK. | Tumor cells, Breast cancer cells | nih.govresearchgate.net |
| mTOR | Inhibition | Activated AMPK inhibits the mTOR pathway. nih.gov | Tumor cells, NSCLC cells | nih.govvcu.edu |
| p-mTOR/mTOR ratio | Slight Decrease | Direct observation via western blotting. | A549 cells | researchgate.net |
| P70S6K (S6K1) | Hypophosphorylation | Consequence of mTOR inhibition. | Tumor cells | nih.gov |
| STAT3 Pathway | ||||
| STAT3 | Increased Phosphorylation | Pemetrexed treatment leads to STAT3 activation. | A549, H322 (NSCLC) | researchgate.net |
| PD-L1 | Increased Expression | Activation of mTOR/P70S6K and STAT3 pathways by pemetrexed induces PD-L1 expression. | NSCLC cells | researchgate.net |
Cellular Transport Mechanisms and Pharmacokinetics
Facilitated Cellular Uptake Systems
The entry of pemetrexed (B1662193) into target cells is not a passive process but is mediated by specialized carrier proteins. Three primary systems have been identified as crucial for the cellular uptake of pemetrexed: the Reduced Folate Carrier (RFC), Membrane Folate Binding Proteins, and the Proton-Coupled Folate Transporter (PCFT). nih.gov
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates and antifolates in mammalian cells. acs.orgnih.govpharmgkb.org It functions as a bidirectional anion exchanger and is ubiquitously expressed in both normal and malignant tissues. nih.govacs.org Pemetrexed is an excellent substrate for RFC, with an affinity reportedly twice that of methotrexate (B535133). aacrjournals.orgnih.gov This high affinity facilitates the rapid transport of pemetrexed into cells. nih.gov
However, the role of RFC in pemetrexed activity can be complex. While it serves as a primary entry point, loss of RFC function does not always lead to high-level resistance to pemetrexed. nih.govnih.gov In some instances, RFC-deficient cells exhibit only a modest decrease in sensitivity to pemetrexed, suggesting the involvement of alternative uptake pathways. aacrjournals.orgnih.gov This is attributed to a concurrent reduction in the intracellular pools of competing natural folates, which can enhance pemetrexed's inhibitory effect on its target enzymes. aacrjournals.orgnih.gov Furthermore, polymorphisms in the SLC19A1 gene have been shown to predict survival outcomes in patients receiving pemetrexed-based chemotherapy, highlighting the clinical relevance of this transporter. spandidos-publications.com
Membrane Folate Binding Proteins, also known as Folate Receptors (FRs), represent another high-affinity uptake system for folates and certain antifolates. nih.gov These proteins, particularly FR-α and FR-β, are anchored to the cell membrane and mediate transport via an endocytotic process. aacrjournals.orgfrontiersin.org FR-α is frequently overexpressed in various solid tumors, while FR-β is more commonly found in hematopoietic cells and their malignant counterparts. aacrjournals.org
Pemetrexed exhibits a high binding affinity for FR-α, comparable to that of folic acid and significantly greater than that of methotrexate. aacrjournals.orgnih.gov High expression of FR-α has been associated with prolonged survival in patients treated with pemetrexed, suggesting its role as a positive predictive biomarker. nih.govnih.gov The affinity of pemetrexed for FR-α is more than three orders of magnitude greater than its affinity for RFC, underscoring the importance of this receptor in cellular uptake, especially in tumors with high FR-α expression. frontiersin.org
The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, has emerged as a critical transporter for pemetrexed. nih.govnih.gov Unlike RFC, which functions optimally at physiological pH, PCFT-mediated transport is most efficient in an acidic environment (optimal pH ~5.5), which is often characteristic of the microenvironment of solid tumors. frontiersin.orgnih.gov PCFT is a folate-proton symporter that plays a crucial role in the intestinal absorption of dietary folates. acs.orgnih.gov
PCFT demonstrates a remarkably high affinity for pemetrexed, with influx Kₘ values reported to be in the range of 0.2–0.8 μM at pH 5.5. nih.govnih.govttuhsc.edu This high affinity makes PCFT a key player in pemetrexed's pharmacological activity, and its expression has been directly linked to the drug's cytotoxicity. nih.govnih.gov In fact, PCFT has been described as the main transporter mediating pemetrexed influx. nih.gov The presence of PCFT can sustain pemetrexed activity even in the absence of functional RFC, providing a redundant transport mechanism that may prevent transport-related drug resistance. nih.govttuhsc.edu Silencing of the PCFT gene, often through promoter hypermethylation, has been associated with pemetrexed resistance. nih.gov
Interactive Data Table: Kinetic Parameters of Pemetrexed Uptake Transporters
| Transporter | Gene | Optimal pH | Pemetrexed Kₘ (μM) | Notes |
| Reduced Folate Carrier (RFC) | SLC19A1 | 7.4 | - | Affinity is twice that of methotrexate. aacrjournals.orgnih.gov |
| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | 5.5 | 0.2–0.8 | Main transporter for pemetrexed influx. nih.gov |
Mechanisms of Cellular Efflux
The intracellular concentration and retention of pemetrexed are also regulated by active efflux transporters that pump the drug out of the cell. These efflux mechanisms can contribute to chemoresistance.
Pemetrexed is primarily eliminated from the body unchanged in the urine through active tubular secretion. researchgate.net The Organic Anion Transporter 3 (OAT3), encoded by the SLC22A8 gene, is a key transporter involved in this process. researchgate.netdrugbank.comnih.govmoph.go.thnih.gov In vitro studies have confirmed that pemetrexed is a substrate for OAT3. drugbank.comfda.gov
Research has shown that pemetrexed is a superior substrate for hOAT3 compared to methotrexate, with an apparent Kₘ value of 28.2 μM for pemetrexed versus 76.6 μM for methotrexate. nih.gov The intrinsic activity (Vₘₐₓ/Kₘ) of pemetrexed transport by hOAT3 is approximately 11-fold higher than that of methotrexate. nih.gov Competitive inhibition of OAT3 by other drugs, such as certain non-steroidal anti-inflammatory drugs (NSAIDs) and proton pump inhibitors, can decrease the clearance of pemetrexed, potentially leading to increased toxicity. nih.govnih.govresearchgate.net
The ATP-Binding Cassette (ABC) superfamily of transporters plays a pivotal role in the efflux of a wide range of substrates, including many chemotherapeutic agents, contributing to multidrug resistance. oaepublish.com Several members of the ABCC and ABCG subfamilies have been implicated in pemetrexed resistance.
Studies have identified ABCC5 (also known as MRP5) as a transporter that confers acquired resistance to pemetrexed in breast cancer. nih.govnih.gov Increased expression of ABCC5 has been correlated with decreased sensitivity to pemetrexed, and its expression level influences the efflux and cytotoxicity of the drug. nih.govnih.govresearchgate.net Another member, ABCC11, has also been linked to pemetrexed resistance in non-small cell lung cancer. nih.gov
Furthermore, Breast Cancer Resistance Protein (BCRP), also known as ABCG2, has been shown to transport pemetrexed. umn.edu The transport activity of BCRP for pemetrexed is pH-dependent, with a significant increase in transport observed at a lower pH, which is relevant to the acidic microenvironment of some tumors. nih.gov
Interactive Data Table: Pemetrexed Efflux Transporters and Their Characteristics
| Transporter | Gene | Subfamily | Pemetrexed Kₘ (μM) | Notes |
| Organic Anion Transporter 3 (OAT3) | SLC22A8 | - | 28.2 nih.gov | Key for renal secretion. researchgate.netdrugbank.comnih.govmoph.go.thnih.gov |
| ABCC5 (MRP5) | ABCC5 | ABCC | - | Confers acquired resistance. nih.govnih.gov |
| ABCC11 | ABCC11 | ABCC | - | Correlated with resistance in NSCLC. nih.gov |
| BCRP (ABCG2) | ABCG2 | ABCG | - | Transport is pH-dependent. nih.gov |
Intracellular Pharmacokinetic Modeling in Cellular Systems
The therapeutic efficacy of Pemetrexed L-Glutamic Acid Trisodium Salt is intrinsically linked to its concentration and persistence within tumor cells. Intracellular pharmacokinetic (PK) models are crucial tools for understanding and predicting the complex interplay of processes that govern the cellular fate of pemetrexed. These models mathematically describe the transport of the drug across the cell membrane and its subsequent metabolic conversion into active polyglutamated forms.
A comprehensive intracellular PK model for pemetrexed typically incorporates several key components: the influx and efflux transport mechanisms, the enzymatic conversion of pemetrexed monoglutamate to its polyglutamated derivatives, and the subsequent retention of these active forms within the cell. The polyglutamation process is of particular importance, as the resulting metabolites are more potent inhibitors of target enzymes and are retained within the cell for longer periods, thereby prolonging the drug's cytotoxic effect. nih.govnih.gov
A Representative Intracellular Pharmacokinetic Model
A multi-compartment model, adapted from studies on similar antifolates like methotrexate, can be used to represent the intracellular kinetics of pemetrexed. This model delineates the movement of pemetrexed from the extracellular space into the cell and its sequential conversion into various polyglutamated forms.
The fundamental processes in this model include:
Cellular Uptake: Pemetrexed enters the cell primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). This process is characterized by specific kinetic parameters.
Polyglutamylation: Once inside the cell, pemetrexed is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate (B1630785) residues. aacrjournals.org This metabolic cascade results in the formation of pemetrexed polyglutamates of varying chain lengths (Pemetrexed-Glun).
Cellular Retention and Efflux: While pemetrexed monoglutamate can be transported out of the cell, the polyglutamated forms are effectively trapped intracellularly, leading to their accumulation and sustained target inhibition. nih.gov
The following table outlines the key parameters in a representative intracellular pharmacokinetic model for pemetrexed.
| Parameter | Description | Value | Compound |
| Transport | |||
| Km (RFC) | Michaelis-Menten constant for influx via Reduced Folate Carrier | Data not available | Pemetrexed |
| Km (PCFT) | Michaelis-Menten constant for influx via Proton-Coupled Folate Transporter | Data not available | Pemetrexed |
| Polyglutamylation | |||
| Km (FPGS) | Michaelis-Menten constant for folylpolyglutamate synthetase | ~1/100th of Methotrexate's Km | Pemetrexed |
| Enzyme Inhibition | |||
| Ki (TS) - Monoglutamate | Inhibitory constant for Thymidylate Synthase | 109 nM | Pemetrexed |
| Ki (TS) - Pentaglutamate | Inhibitory constant for Thymidylate Synthase | 1.3 nM | Pemetrexed |
| Ki (DHFR) - Monoglutamate | Inhibitory constant for Dihydrofolate Reductase | 7 nM | Pemetrexed |
| Ki (GARFT) - Monoglutamate | Inhibitory constant for Glycinamide (B1583983) Ribonucleotide Formyltransferase | 9.3 µM | Pemetrexed |
| Ki (GARFT) - Pentaglutamate | Inhibitory constant for Glycinamide Ribonucleotide Formyltransferase | 65 nM | Pemetrexed |
This table is based on available research findings. "Data not available" indicates that specific quantitative values were not found in the searched literature.
Research Findings on Intracellular Kinetics
Studies comparing the cellular pharmacology of pemetrexed and methotrexate have consistently highlighted the superior efficiency of pemetrexed's polyglutamylation. The Michaelis constant (Km) of pemetrexed for human folylpolyglutamate synthetase (FPGS) is approximately one-hundredth that of methotrexate, indicating a much higher affinity of the enzyme for pemetrexed. aacrjournals.org This kinetic advantage leads to a more rapid and extensive accumulation of intracellular pemetrexed polyglutamates, which are potent inhibitors of key enzymes in folate metabolism. aacrjournals.org
The polyglutamated forms of pemetrexed exhibit significantly increased inhibitory activity against their target enzymes compared to the monoglutamate form. For instance, pemetrexed pentaglutamate is roughly 100 times more potent as an inhibitor of thymidylate synthase (TS) than its monoglutamate counterpart. nih.gov This enhanced potency, combined with the prolonged intracellular retention of the polyglutamated forms, is a critical determinant of pemetrexed's antitumor activity. nih.gov Research on human breast cancer cells has shown that longer-chain polyglutamates of methotrexate have a markedly slower dissociation from their target enzyme, dihydrofolate reductase (DHFR), and are retained within the cells for a much longer duration than the parent drug. nih.gov A similar principle of prolonged retention and sustained inhibition is central to the intracellular pharmacokinetics of pemetrexed.
The following table presents a summary of research findings related to the intracellular retention and enzyme inhibition of pemetrexed and its polyglutamated forms.
| Finding | Implication for Intracellular Pharmacokinetics | Reference Compound(s) |
| Pemetrexed is a highly efficient substrate for FPGS, with a Km value significantly lower than that of methotrexate. | Leads to rapid and extensive intracellular accumulation of active polyglutamated forms. | Pemetrexed, Methotrexate |
| Pemetrexed pentaglutamate is a significantly more potent inhibitor of thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT) than the monoglutamate form. | The intracellular conversion to polyglutamates is crucial for maximizing the drug's therapeutic effect. | Pemetrexed |
| Longer-chain polyglutamates of antifolates exhibit prolonged intracellular retention. | Ensures sustained inhibition of target enzymes even after the extracellular drug concentration has decreased. | Methotrexate (as a model for antifolates) |
Preclinical Efficacy and Synergistic Interactions
In Vitro Antiproliferative Activity across Diverse Cancer Cell Lines
Pemetrexed (B1662193) has shown potent antiproliferative effects in a variety of cancer cell lines, highlighting its broad spectrum of activity.
Pemetrexed has demonstrated notable activity in NSCLC cell lines. nih.gov Studies have shown its effectiveness as a single agent and in combination with other chemotherapy drugs. For instance, in EGFR-mutant lung adenocarcinoma cells (HCC827), pemetrexed has been shown to arrest tumor cells primarily in the S phase and induce apoptosis. nih.gov Furthermore, research indicates that pemetrexed can induce the expression of PD-L1 in NSCLC cells, suggesting a potential to enhance the efficacy of immune checkpoint blockade therapies. nih.gov The combination of pemetrexed with metformin (B114582) has also shown additive antiproliferative effects in the A549 NSCLC cell line. frontiersin.org
Interactive Table: Pemetrexed Antiproliferative Activity in NSCLC Cell Lines
| Cell Line | Combination Agent | Observed Effect |
| HCC827 (EGFR-mutant) | Icotinib | Additive antitumor activity nih.govnih.gov |
| A549 | Metformin | Additive antiproliferative and antiangiogenic effects frontiersin.org |
| Various NSCLC lines | Cisplatin (B142131) | Effective first-line treatment option nih.govnih.gov |
| Various NSCLC lines | Carboplatin (B1684641) | Effective first-line treatment option nih.gov |
| Various NSCLC lines | Pembrolizumab | Potential for enhanced T-cell activation nih.gov |
Pemetrexed is a cornerstone of first-line chemotherapy for malignant pleural mesothelioma. madridge.orgnih.gov Its primary mechanism in these cells is the inhibition of the folic acid synthesis pathway. madridge.org Studies have explored its combination with other agents to enhance its efficacy. For example, combining pemetrexed with the CDK4/6 inhibitor palbociclib (B1678290) has shown at least an additive effect on cell proliferation in H2373 and H2461 mesothelioma cells. madridge.org Research has also indicated that combining pemetrexed with cSBL (a novel drug) can result in a robust synergistic effect, comparable or even superior to the standard pemetrexed and cisplatin regimen. researchgate.net
Interactive Table: Pemetrexed Activity in Mesothelioma Cell Lines
| Cell Line | Combination Agent | Observed Effect |
| H2373, H2461 | Palbociclib | Additive effect on cell proliferation madridge.org |
| Various Mesothelioma Lines | cSBL | Robust synergistic cytotoxic effect researchgate.net |
| Various Mesothelioma Lines | Cisplatin | Standard first-line therapy nih.gov |
Pemetrexed has demonstrated activity against pancreatic cancer cell lines in vitro. nih.govnih.gov It has been shown to be synergistic with gemcitabine (B846) in these models. nih.govnih.gov Studies on pancreatic cancer cell lines such as MIA PaCa-2, PANC-1, and Capan-1 have shown that pemetrexed can induce a significant increase in the percentage of cells in the S phase of the cell cycle. aacrjournals.org The combination of pemetrexed followed by gemcitabine has been found to be the most synergistic schedule in these cell lines. aacrjournals.org
Interactive Table: Pemetrexed Antiproliferative Activity in Pancreatic Cancer Cell Lines
| Cell Line | Combination Agent | Observed Effect |
| MIA PaCa-2, PANC-1, Capan-1 | Gemcitabine | Synergistic cytotoxicity, favorable cell cycle modulation, and induction of apoptosis aacrjournals.org |
| MIA PaCa-2, PANC-1 | Betatrophin | Anti-proliferative and apoptotic effects scielo.br |
The antitumor activity of pemetrexed extends beyond lung, mesothelioma, and pancreatic cancers. Clinical trials have indicated its activity in a variety of other solid tumors, including colorectal, breast, and urothelial cancers. nih.gov In leukemia, in vitro studies against a leukemia cell line provided the rationale for clinical trials in patients with relapsed or refractory acute leukemia. nih.gov Furthermore, in mouse tumor cells from colon cancer (Colon26), pemetrexed has been shown to induce immunogenic cell death. aacrjournals.org
Efficacy Studies in In Vivo Animal Xenograft Models
In vivo studies using animal xenograft models have further substantiated the preclinical efficacy of pemetrexed.
Pemetrexed has been evaluated in various human tumor xenograft models, demonstrating its in vivo antitumor activity. In a human orthotopic NSCLC xenograft model using A549 cells, the combination of metformin and pemetrexed showed additive inhibitory effects on tumor growth. frontiersin.org Similarly, in an EGFR-mutant lung adenocarcinoma xenograft model using HCC827 cells, the sequential administration of pemetrexed followed by icotinib, as well as the concurrent combination, resulted in significantly smaller tumor volumes and weights compared to control or single-agent groups. nih.govnih.gov These effects were associated with decreased microvessel density and proliferation, and an increase in apoptosis. nih.govnih.gov
Interactive Table: Pemetrexed Efficacy in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Key Findings |
| A549 orthotopic | NSCLC | Metformin | Additive inhibitory effects on tumor growth frontiersin.org |
| HCC827 | Lung Adenocarcinoma | Icotinib | Significantly smaller tumor volumes and weights; decreased microvessel density and proliferation; increased apoptosis nih.govnih.gov |
| CL1-5 | Lung Cancer | None (PD-L1 expression) | Substantial increase in PD-L1 levels in tumors nih.gov |
| Colon26 | Colon Cancer | Anti-PD-L1 antibody | Significantly increased overall survival aacrjournals.org |
Evaluation of Drug Distribution within Xenograft Tissues
The assessment of pemetrexed's concentration and distribution within tumor tissues is critical for understanding its therapeutic efficacy. Studies utilizing animal xenograft models have provided insights into the pharmacokinetics of pemetrexed at the tumor site.
In a study involving human lung adenocarcinoma A549 and pemetrexed-resistant A549R cell xenografts in mice, the concentration of pemetrexed within the tumors was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). The investigation revealed that the amount of pemetrexed was significantly higher in the sensitive A549 tumors compared to the resistant A549R tumors when administered as a single agent. researchgate.net Notably, co-administration with decitabine (B1684300) was found to increase the intratumoral concentration of pemetrexed by 2-fold in A549 tumors and by 7-fold in A549R tumors, suggesting that combination strategies can alter the drug's accumulation in target tissues. researchgate.net This enhanced accumulation was linked to the increased expression of drug transporters like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). researchgate.net
Further research in orthotopically implanted mouse models of Group 3 medulloblastoma assessed pemetrexed's penetration into the central nervous system. Following intravenous administration, the brain-to-plasma ratio of pemetrexed was found to be 7.3%, indicating the drug's ability to cross the blood-brain barrier in a mouse model. nih.gov In a study on chordoma, pemetrexed was measurable in cerebrospinal fluid, albeit at a concentration less than 5% of that in plasma. nih.gov While many preclinical studies confirm the efficacy of pemetrexed in reducing tumor volume in xenograft models of non-small-cell lung cancer (NSCLC), breast cancer, and chordoma, detailed reports on the specific concentration gradients within these solid tumors are less common. nih.govfrontiersin.orgnih.gov
| Model System | Tumor Type | Key Finding on Distribution | Citation |
| Mouse Xenograft | A549/A549R Lung Adenocarcinoma | Pemetrexed concentration measured in tumors via LC-MS/MS; co-treatment increased accumulation. | researchgate.net |
| Orthotopic Mouse Model | Group 3 Medulloblastoma | Pemetrexed demonstrated a brain-to-plasma ratio of 7.3%. | nih.gov |
| Mouse Xenograft | H2009 NSCLC | The combination of a D-Arg PEP and pemetrexed showed enhanced anti-tumor effect compared to either drug alone. | nih.gov |
| Mouse Xenograft | Human Chordoma | Pemetrexed inhibited tumor growth in the preclinical model. | nih.gov |
Combinatorial Preclinical Strategies
Synergistic Effects with Platinum-Based Compounds (e.g., Cisplatin, Carboplatin, Oxaliplatin) in Cellular and Animal Models
The combination of pemetrexed with platinum-based compounds has been extensively evaluated in preclinical models, consistently demonstrating synergistic or additive effects.
Cisplatin: In A549 lung cancer cells, the combination of pemetrexed and cisplatin leads to enhanced growth inhibition. Mechanistic studies reveal that these drugs synergize by increasing reactive oxygen species (ROS)-mediated DNA damage, which in turn triggers apoptosis. frontiersin.org The combination also induces autophagy through the regulation of the AMPK/mTOR signaling pathway. frontiersin.org In mesothelioma cell lines, both cisplatin and pemetrexed were shown to generate ROS, which induces the activation of the AXL receptor tyrosine kinase, a cell survival pathway. nih.gov Blocking AXL activation with an inhibitor was found to enhance the sensitivity of mesothelioma cells to the pemetrexed and cisplatin combination, suggesting a method to further potentiate this synergy. nih.gov
Carboplatin: The synergistic activity of pemetrexed with platinum agents, including carboplatin, is a foundational concept for its use in NSCLC. medscape.com Preclinical rationale supported the evaluation of pemetrexed and carboplatin combinations in clinical trials for NSCLC and malignant pleural mesothelioma. aacrjournals.org Studies have shown that pemetrexed can enhance the expression of immune checkpoint proteins in NSCLC cell lines, which may contribute to the efficacy of combining it with agents like carboplatin that also have immunomodulatory effects. championsoncology.com
Oxaliplatin: Preclinical models have demonstrated a synergistic relationship between pemetrexed and oxaliplatin. nih.gov This observed synergism provided the basis for clinical trials combining the two agents for the treatment of advanced colorectal cancer and other solid tumors. nih.govresearchgate.netregionh.dk The combination has been explored based on the distinct mechanisms of action of each agent, with the expectation of achieving greater anti-tumor activity. fda.gov
| Platinum Compound | Model System | Key Finding | Citation |
| Cisplatin | A549 Lung Cancer Cells | Combination enhanced apoptosis and autophagy via ROS-mediated DNA damage and AMPK/mTOR signaling. | frontiersin.org |
| Cisplatin | Mesothelioma Cells | Combination generates ROS, activating the AXL survival pathway; AXL inhibition enhances synergy. | nih.gov |
| Carboplatin | NSCLC Models | Preclinical synergistic activity provided rationale for combination therapy. | medscape.com |
| Oxaliplatin | Colorectal Cancer Models | Preclinical synergism observed, supporting clinical investigation. | nih.gov |
Enhanced Activity with Other Chemotherapeutic Agents (e.g., Gemcitabine, Fluorouracil, Paclitaxel, Vinorelbine) in Preclinical Models
Pemetrexed's efficacy is enhanced when combined with other classes of chemotherapeutic agents in various preclinical models.
Gemcitabine: A significant body of preclinical evidence supports the synergistic cytotoxicity of combining pemetrexed and gemcitabine. researchgate.net This synergy has been observed in multiple cancer types, including non-small-cell lung cancer and colorectal cancer cell lines. nih.gov The interaction is believed to be schedule-dependent. The mechanism may involve pemetrexed-induced enhancement of the expression of human equilibrative nucleoside transporter-1 (hENT1) and deoxycytidine kinase (dCK), which in turn increases gemcitabine's cytotoxicity.
Fluorouracil (5-FU): In preclinical studies involving NSCLC cell lines and xenograft tumors, pemetrexed and 5-FU have been shown to work together to upregulate the expression of programmed cell death-ligand 1 (PD-L1). This finding suggests a potential immunomodulatory synergy, where the combination could make tumor cells more susceptible to immune checkpoint inhibitors.
Paclitaxel: Preclinical studies have suggested that combining pemetrexed with taxanes, such as paclitaxel, results in additive or synergistic cytotoxicity. nih.gov This observed synergy provided the rationale for clinical investigations of the combination in NSCLC. fda.gov
Vinorelbine (B1196246): Pemetrexed and vinorelbine are both active agents against NSCLC, and their combination has been evaluated in preclinical and clinical settings with positive outcomes. While detailed mechanistic studies on their specific synergistic interactions are less prevalent in published literature, the combination is considered well-tolerated and active, forming the basis for its continued study.
Investigations into Sequential Treatment Regimens in Preclinical Settings
The order and timing of drug administration can significantly impact the efficacy of combination chemotherapy. Preclinical studies have explored sequential regimens involving pemetrexed to optimize its therapeutic effect.
A key finding comes from studies combining pemetrexed and gemcitabine . In rodent models of NSCLC, the sequence of pemetrexed administered before gemcitabine was found to be significantly more effective at delaying tumor growth than either single agent alone or the reverse sequence. nih.gov Conversely, administering gemcitabine before pemetrexed was reported to be detrimental and no better than monotherapy. nih.gov However, other studies in colorectal cancer cell lines have reported conflicting results, with some showing synergy when gemcitabine is given first. nih.gov This highlights that the optimal sequence may be dependent on the specific cancer type and cellular context.
Similarly, the sequence of pemetrexed and cisplatin has been investigated. In a mouse model of NSCLC using A549 cells, a sequential administration schedule was shown to be more effective at inhibiting tumor formation than a concurrent combination of the drugs. nih.gov This sequential treatment activated immunogenic cell death (ICD) and the STING pathway, leading to an enhanced anti-tumor immune response characterized by increased infiltration of CD8+ T cells and upregulation of PD-L1 expression. nih.gov
These findings underscore the importance of preclinical evaluation of different administration schedules to determine the most synergistic and effective treatment protocols for future clinical application.
Molecular Basis of Drug Resistance in Preclinical Contexts
Alterations in Target Enzyme Expression and Activity
Pemetrexed (B1662193) exerts its cytotoxic effects by inhibiting several key enzymes involved in the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov Consequently, alterations in these enzymes are a primary mechanism of resistance.
Role of Thymidylate Synthase (TS) Overexpression and Gene Amplification
Thymidylate Synthase (TS) is a critical enzyme in the pyrimidine biosynthesis pathway and a primary target of pemetrexed. nih.govamegroups.org Overexpression of TS is a well-documented mechanism of resistance. nih.govnih.gov Elevated levels of TS can titrate the available drug, thereby reducing its inhibitory effect and allowing DNA synthesis to continue. nih.gov
Preclinical studies in non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM) cell lines have consistently demonstrated that cells engineered to overexpress TS exhibit markedly reduced sensitivity to pemetrexed. nih.govfrontiersin.org This resistance is characterized by attenuated inhibition of DNA synthesis and a decrease in drug-induced apoptosis. nih.govnih.gov Furthermore, in xenograft models, tumors formed from TS-overexpressing cells are resistant to the growth-inhibitory effects of pemetrexed. nih.govnih.gov
Gene amplification of the TYMS gene is a key mechanism leading to TS overexpression. amegroups.org Pemetrexed-resistant lung cancer sublines have been found to have higher copy numbers of the TYMS gene compared to their parental, sensitive counterparts. amegroups.org This genetic alteration provides a stable mechanism for maintaining high levels of the target enzyme, thus conferring a survival advantage in the presence of the drug. Metabolomic analyses have revealed that pemetrexed-resistant cells with high TS expression maintain higher levels of dTMP, the product of the TS-catalyzed reaction, compared to sensitive cells. frontiersin.org
| Preclinical Model | Method of TS Alteration | Key Finding | Reference |
| NSCLC Cell Lines | Stable transfection to overexpress TS | Markedly reduced sensitivity to pemetrexed's antiproliferative effect. | nih.gov |
| NSCLC Xenograft Model | Tumors formed by TS-overexpressing cells | Resistance to the in vivo growth-inhibitory effect of pemetrexed. | nih.gov |
| MPM Cell Lines | Establishment of resistant cell lines | Higher TYMS expression in resistant cells compared to parental cells. | frontiersin.org |
| MPM Cell Lines | TYMS gene knockdown | Significantly reduced drug resistance in resistant cell lines. | frontiersin.org |
| Lung Cancer Sublines | Drug-induced resistance | Higher copy numbers of the TYMS gene in resistant cells. | amegroups.org |
Modulation of Dihydrofolate Reductase (DHFR) and Folylpolyglutamate Synthetase (FPGS)
Besides TS, pemetrexed also targets Dihydrofolate Reductase (DHFR) and Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT). amegroups.orgnih.gov While the role of DHFR expression in pemetrexed resistance has been debated in some studies, its function as a target makes its modulation a potential resistance mechanism. nih.gov
Of more consistent significance is the role of Folylpolyglutamate Synthetase (FPGS). nih.govnih.gov This enzyme is responsible for the polyglutamation of pemetrexed within the cell. nih.gov This process adds glutamate (B1630785) residues to the drug molecule, which not only traps it intracellularly but also increases its affinity for target enzymes like TS. nih.govnih.gov
Downregulation of FPGS expression or activity is a critical resistance mechanism. nih.gov Reduced FPGS levels lead to decreased intracellular accumulation of the active, polyglutamated forms of pemetrexed. nih.gov Preclinical studies have identified downregulated FPGS expression in pemetrexed-resistant NSCLC cell lines. nih.gov This impairment in drug activation and retention allows cancer cells to evade the cytotoxic effects of the therapy.
Impairment of Intracellular Drug Transport
The efficacy of pemetrexed is dependent on its ability to enter and accumulate within cancer cells. Therefore, alterations in the transport machinery responsible for its influx and efflux are major contributors to drug resistance.
Downregulation of Reduced Folate Carrier (SLC19A1)
The primary transporter responsible for pemetrexed uptake into cancer cells is the Reduced Folate Carrier (RFC), which is encoded by the SLC19A1 gene. nih.govoncotarget.com Pemetrexed is transported more rapidly by SLC19A1 than other antifolates like methotrexate (B535133). nih.gov
A significant mechanism of acquired resistance to pemetrexed involves the downregulation of SLC19A1 expression. nih.govoncotarget.com Reduced levels of the RFC transporter result in decreased drug influx, leading to lower intracellular concentrations of pemetrexed and, consequently, reduced efficacy. oncotarget.com Studies have shown that siRNA-mediated knockdown of SLC19A1 in NSCLC cells significantly reduces their sensitivity to pemetrexed. oncotarget.com This mechanism has been observed in various preclinical models, including murine leukemia and NSCLC cell lines, where acquired resistance was associated with decreased expression of SLC19A1. nih.gov
Upregulation of Drug Efflux Transporters (e.g., MDR1, MRP-5)
In addition to reduced influx, increased efflux of pemetrexed from cancer cells can also confer resistance. This process is mediated by members of the ATP-binding cassette (ABC) superfamily of transporters, which act as drug efflux pumps. These transporters utilize ATP hydrolysis to actively expel a wide range of substrates, including chemotherapeutic agents, from the cell.
While P-glycoprotein (MDR1, ABCB1) is a well-known multidrug resistance protein, other ABC transporters have been more directly implicated in pemetrexed resistance. Specifically, members of the multidrug resistance-associated protein (MRP) family, such as MRP5 (ABCC5), have been shown to play a significant role. nih.gov
Studies in breast cancer cell lines have demonstrated that ABCC5 expression is inversely correlated with pemetrexed sensitivity. nih.govresearchgate.net Overexpression of ABCC5 leads to enhanced drug efflux and decreased intracellular accumulation of pemetrexed, resulting in resistance. nih.gov Conversely, knockout of ABCC5 increases sensitivity to the drug. nih.gov Upregulation of ABCC11 (MRP8) has also been found to confer pemetrexed resistance in lung cancer models. nih.gov
| Transporter | Function | Role in Pemetrexed Resistance | Cancer Model | Reference |
| SLC19A1 (RFC) | Drug Influx | Downregulation leads to decreased drug uptake and resistance. | NSCLC, Leukemia | nih.govoncotarget.com |
| ABCC5 (MRP5) | Drug Efflux | Upregulation increases drug expulsion, conferring resistance. | Breast Cancer | nih.govnih.gov |
| ABCC11 (MRP8) | Drug Efflux | Upregulation is correlated with resistance. | Lung Cancer | nih.gov |
Activation of Bypass or Survival Signaling Pathways
Cancer cells can also develop resistance to pemetrexed by activating signaling pathways that bypass the drug's metabolic blockade or promote cell survival. These pathways can circumvent the cytotoxic effects of the drug even when its primary enzymatic targets are inhibited.
In the context of targeted therapies, bypass signaling is a well-established resistance mechanism where tumor cells activate alternative pathways to maintain proliferation and survival. nih.gov For example, amplification of the MET gene can bypass EGFR inhibition by reactivating the PI3K/AKT pathway. nih.gov While less directly studied for pemetrexed, the principle applies. The metabolic stress induced by pemetrexed can select for cells that have activated pro-survival pathways.
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its activation has been linked to resistance against various chemotherapies. nih.gov Studies have shown that pemetrexed-resistant NSCLC cells can exhibit upregulation of Akt activation. oncotarget.com This sustained survival signaling can counteract the pro-apoptotic signals initiated by pemetrexed-induced nucleotide depletion.
Furthermore, resistance to pemetrexed has been associated with the acquisition of cancer stem cell (CSC)-like properties, which are often driven by pathways like the one involving the polycomb group protein BMI1. mdpi.com Overexpression of BMI1 in NSCLC cells was linked to pemetrexed resistance through mechanisms including the induction of epithelial-mesenchymal transition (EMT) and an increase in CSC activity, potentially driven by upregulation of transcription factors like SP1 and subsequently TS. mdpi.com
Akt Pathway Activation
The protein kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation, plays a complex and sometimes paradoxical role in the cellular response to pemetrexed.
Studies in non-small cell lung cancer (NSCLC) A549 cells have shown that pemetrexed treatment induces a sustained activation and nuclear accumulation of phosphorylated Akt. nih.govresearchgate.net This activation is dependent on the PI3K pathway, as demonstrated by its diminishment in the presence of PI3K-specific inhibitors like wortmannin (B1684655) and Ly294002. nih.gov Interestingly, this pemetrexed-induced Akt activation has been linked to both S-phase arrest and apoptosis, suggesting a pro-apoptotic role in certain contexts through mechanisms involving Cdk2/cyclin A activation. nih.govresearchgate.net
However, the Akt pathway is more commonly associated with pro-survival signals that contribute to drug resistance. In pemetrexed-resistant NSCLC cells (PC-9/PEM), the phosphorylation of Akt is significantly enhanced compared to the parental, sensitive cells. nih.gov This EGFR-independent Akt activation is a key feature of acquired resistance. nih.gov While pemetrexed can inhibit the PI3K/Akt pathway in sensitive cells, leading to apoptosis, resistant cells exhibit an upregulation of Akt activation, thereby overcoming the drug's effects. nih.govtechscience.com The development of resistance to pemetrexed is often associated with the activation of the EGFR/PI3K/Akt pathway. techscience.com In some models, pemetrexed has been reported to inhibit the Akt pathway, leading to G1 phase arrest and apoptosis. waocp.org
The activation of the PI3K/Akt pathway is a recurring theme in pemetrexed resistance across various preclinical models. For instance, in pemetrexed-resistant NSCLC cells, inhibiting this pathway has been shown to mitigate resistance. nih.gov
| Cell Line | Finding | Reference |
|---|---|---|
| A549 (NSCLC) | Pemetrexed induces sustained Akt phosphorylation, leading to S-phase arrest and apoptosis. | nih.govresearchgate.net |
| A549 (NSCLC) | PI3K inhibitors (wortmannin, Ly294002) diminish pemetrexed-stimulated Akt activation. | nih.gov |
| PC-9/PEM (Pemetrexed-Resistant NSCLC) | Acquired resistance is associated with greatly enhanced and EGFR-independent Akt phosphorylation compared to parental PC-9 cells. | nih.gov |
| Pemetrexed-Resistant NSCLC | Inhibition of the PI3K/Akt pathway by agents like lentinan can mitigate chemoresistance. | nih.gov |
Involvement of Orai3 Calcium Channels
Orai3, a highly selective calcium channel, has been implicated in chemoresistance, although its specific role in pemetrexed resistance appears to be context-dependent, varying by cancer type.
In breast cancer models, overexpression of Orai3 has been shown to confer resistance to pemetrexed, among other chemotherapeutic agents. nih.gov This resistance is dependent on the influx of external calcium through the Orai3 channels. nih.gov The mechanism involves the downregulation of the p53 tumor suppressor protein via the pro-survival PI3K/Sgk-1/Sek-1 pathway. nih.govnih.gov This finding highlights a clear link between Orai3-mediated calcium signaling and the molecular machinery of drug resistance in breast cancer. nih.govnih.gov
| Cancer Type/Cell Line | Role of Orai3 in Pemetrexed Resistance | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Breast Cancer | Confers resistance | Resistance is calcium-dependent; involves downregulation of p53 via the PI3K/Sgk-1/Sek-1 pathway. | nih.govnih.gov |
| NSCLC (A549) | Not directly involved in acquired resistance | Orai3 silencing does not alter pemetrexed sensitivity; pemetrexed does not affect Orai3 channel activity but does increase Orai3 mRNA expression. | biorxiv.orgresearchgate.netbiorxiv.org |
Cross-Resistance Phenomena with Other Antineoplastic Agents in Cellular Models (e.g., EGFR-TKIs)
The development of resistance to pemetrexed can be accompanied by a decreased sensitivity to other targeted therapies, most notably Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).
In NSCLC cell lines with EGFR mutations, acquiring resistance to pemetrexed can collaterally induce resistance to EGFR-TKIs. nih.gov This phenomenon is linked to the upregulation of Akt activation, which becomes independent of EGFR signaling. nih.gov Similarly, studies have shown that long-term culture of NSCLC cells in pemetrexed-containing medium can unilaterally promote the acquisition of resistance to EGFR-TKIs such as gefitinib (B1684475) and erlotinib. researchgate.net
Conversely, resistance to pemetrexed can also be driven by the activation of alternative signaling pathways that are targets for other drugs. In EML4-ALK rearranged NSCLC cells, acquired resistance to pemetrexed was associated with the activation of EGFR and HER2. nih.gov This suggests that the cancer cells adapt to the inhibition of folate metabolism by upregulating compensatory survival pathways, which in turn creates a dependency that can be exploited by other inhibitors. nih.gov The mechanisms underlying EGFR-TKI resistance are varied and can include secondary mutations in EGFR or the activation of bypass signaling pathways like c-Met, which can also influence the tumor's response to other agents like pemetrexed. nih.govnih.gov
Development of Strategies to Circumvent Resistance in Preclinical Systems
Overcoming pemetrexed resistance is a key goal of preclinical research, with several strategies showing promise in cellular and animal models. These approaches often involve combination therapies or targeting the specific molecular pathways driving resistance.
Targeting Bypass Signaling Pathways: Since pemetrexed resistance can be driven by the activation of alternative survival pathways, a logical strategy is to inhibit these pathways. In EML4-ALK rearranged NSCLC cells that acquired pemetrexed resistance via EGFR-HER2 activation, the pan-HER inhibitor afatinib (B358) was shown to overcome this resistance. nih.gov Similarly, in EGFR-mutant NSCLC models where resistance is linked to thymidylate synthase (TS) overexpression via the EGFR/PI3K/AKT pathway, combining pemetrexed with gefitinib showed potential. techscience.com
Inhibiting Resistance-Associated Proteins and Pathways: Several studies have focused on directly targeting the proteins or pathways that become dysregulated in resistant cells.
PI3K/Akt Pathway Inhibition: As Akt activation is a common resistance mechanism, its inhibition is a viable strategy. The polysaccharide lentinan has been shown to mitigate pemetrexed resistance in NSCLC cells by suppressing the PI3K/Akt signaling pathway and inducing oxidative stress. nih.gov
BMI1 Inhibition: The polycomb group protein BMI1 is upregulated in pemetrexed-resistant NSCLC cells. Pre-treatment with the BMI1 inhibitor PTC-209 was found to sensitize resistant tumors to pemetrexed in mouse models. mdpi.com The mechanism involves reducing the expression of SP1 and its downstream target, thymidylate synthase (TS). mdpi.com
Targeting microRNAs: MicroRNAs can act as drivers of chemoresistance. The identification of miR-6077 as a key driver of pemetrexed resistance in lung adenocarcinoma presents a novel therapeutic target. Overcoming its effects could restore sensitivity to the drug. nih.gov
Novel Therapeutic Combinations: Combining pemetrexed with other agents, even those not directly linked to the initial resistance mechanism, can be effective.
Combination with High-Dose EGFR-TKIs: For patients with leptomeningeal metastases from EGFR-mutant NSCLC who have progressed on prior EGFR-TKI therapy, a combination of high-dose third-generation EGFR-TKIs with intrathecal pemetrexed has shown promise in providing intracranial symptom relief. nih.gov
These preclinical strategies highlight a multifactorial approach to overcoming pemetrexed resistance, focusing on rational drug combinations and the targeted inhibition of specific molecular escape routes. nih.govnih.gov
Synthetic Methodologies and Impurity Profiling
Chemical Synthesis Pathways and Route Development
The synthesis of Pemetrexed (B1662193) has evolved through various approaches, aiming for efficiency, scalability, and purity. These methods generally involve the construction of the core pyrrolo[2,3-d]pyrimidine structure followed by the attachment of the side chain containing the L-glutamic acid moiety.
Classic Synthetic Approaches and Modifications
Initial synthetic routes to Pemetrexed often commenced with the formation of the pyrrolo[2,3-d]pyrimidine core. acs.org One well-documented convergent synthesis involves the preparation of a p-toluenesulfonic acid salt of a key intermediate. nih.gov This process starts with the activation of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) to form an active ester. nih.govgoogle.com This ester is then reacted with diethyl L-glutamate. nih.gov The resulting product, a peptide coupling product, is isolated as a p-toluenesulfonate salt, which is subsequently saponified to yield the free acid form of Pemetrexed. nih.gov
A concise and scalable synthesis was developed that avoids the isolation of relatively unstable aldehyde and bromoaldehyde intermediates. researchgate.net In this route, the reaction of a 2-bromo-4-arylbutanal with 2,4-diamino-6-hydroxypyrimidine (B22253) regioselectively provides the core pyrrolo[2,3-d]pyrimidine structure in good yield. acs.orgresearchgate.net The L-glutamic acid residue is then incorporated using conventional methods to complete the synthesis. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of various reaction parameters is crucial. Factors such as temperature, concentration of reactants, pressure, and solvent choice can significantly influence the reaction rate and outcome. For instance, in the preparation of a key intermediate, lowering the reaction temperature to 0-15 °C has been shown to improve the purity of the resulting Pemetrexed diethyl ester to 97-98% after further purification. google.com This temperature reduction helps to minimize the formation of certain by-products. google.com The choice of solvent has also been identified as a critical parameter; for example, the transformation to a specific crystalline form of Pemetrexed Disodium (B8443419) has been observed to be successful in ethanol (B145695) containing 0-4% water. allfordrugs.com
Utilization and Characterization of Key Intermediates (e.g., Pemetrexed Diethyl Ester)
Pemetrexed Diethyl Ester is a crucial intermediate in several synthetic routes to Pemetrexed. googleapis.comgoogle.com Its formation typically involves the coupling of the 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid core with L-glutamic acid diethyl ester hydrochloride in the presence of a coupling agent. google.com
The characterization of Pemetrexed Diethyl Ester is essential for quality control. Crystalline forms of this intermediate have been characterized by various analytical techniques.
Table 1: Characterization Data for Crystalline Pemetrexed Diethyl Ester
| Analytical Technique | Characteristic Peaks/Data |
|---|---|
| Powder X-Ray Diffraction (PXRD) | Principal peaks at 3.48, 4.32, 6.32, 6.88, 7.83, 8.51, 9.25, 10.36, 11.55, 13.86, 14.89, 16.64, 17.50, 18.55, 19.76, 21.30, 21.75, 29.58 ± 0.1 2θ. googleapis.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Principal peaks at 3456, 3440, 3321, 3193, 2981, 2931, 2910, 2875, 2807, 2763, 1731, 1673, 1634, 1609, 1582, 1530, 1505, 1480, 1445, 1374, 1355, 1318, 1202, 1187, 1167, 1158, 1104, 1023, 833.6, 783.4, 762.2, 725.5, 679.2 ± 2 cm⁻¹. googleapis.com |
The purification of Pemetrexed Diethyl Ester is a critical step to ensure the high purity of the final active pharmaceutical ingredient. Methods for purifying low-purity Pemetrexed Diethyl Ester have been developed, which involve dissolving it in a mixed solvent system and then precipitating the purified crystals by adding an antisolvent. google.com
Identification and Characterization of Process-Related Impurities
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Several process-related impurities have been identified and characterized during the synthesis of Pemetrexed.
Pemetrexed Glutamide
Pemetrexed Glutamide is an impurity that can be formed during the synthesis. veeprho.com Its chemical name is ((S)-4-(4-(2-(2-Amino-1-methyl-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-4-carboxybutanoyl)-L-glutamic acid. cleanchemlab.comchemicea.com This impurity is also referred to as Pemetrexed EP Impurity D. nih.gov
Table 2: Pemetrexed Glutamide Impurity Details
| Parameter | Information |
|---|---|
| Chemical Name | ((S)-4-(4-(2-(2-Amino-1-methyl-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-4-carboxybutanoyl)-L-glutamic acid cleanchemlab.comchemicea.com |
| Molecular Formula | C₂₅H₂₈N₆O₉ nih.gov |
| Molecular Weight | 570.56 g/mol chemicea.com |
The presence of this impurity is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to ensure it is within acceptable limits in the final product. veeprho.com
N-methyl Pemetrexed
N-methyl Pemetrexed is another process-related impurity identified during the synthesis of Pemetrexed. nih.govveeprho.com This impurity is formed during the condensation of the benzoic acid intermediate with diethyl L-glutamate when CDMT and NMM are used as coupling agents. nih.gov It has been suggested that the decomposition of the excess CDMT·NMM complex can generate a methylating agent capable of methylating the N1-nitrogen of the pyrrolo[2,3-d]pyrimidine core. nih.gov
Table 3: N-methyl Pemetrexed Impurity Details
| Parameter | Information |
|---|---|
| Chemical Name | N-[[4-[2-(2-Amino-1-methyl-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl]carbonyl]-L-glutamic acid allmpus.com |
| Molecular Formula | C₂₁H₂₃N₅O₆ allmpus.com |
| Molecular Weight | 441.44 g/mol allmpus.com |
| CAS Number | 869791-42-4 allmpus.com |
The identification and control of this impurity are crucial for maintaining the quality of Pemetrexed. acs.org Studies have been conducted to pinpoint the source of this N-methylation and to ensure that the manufacturing process provides adequate control over its formation. acs.org
Diastereomers and Other Related Substances
The quality control of Pemetrexed is critical, necessitating a thorough understanding of its potential impurities. These can arise from the manufacturing process, degradation, or the presence of related compounds in starting materials. nih.govsigmaaldrich.com Impurities include diastereomers, enantiomers, and other process-related substances. nih.govveeprho.com
The D-enantiomer of pemetrexed, specifically the (R)-1 impurity, is a notable related substance. nih.govresearchgate.net Its presence can stem from trace amounts of the D-enantiomer in the diethyl L-glutamate starting material or from epimerization during the hydrolysis of ethyl esters under alkaline conditions at elevated temperatures. nih.govresearchgate.net
Other process-related impurities have been identified and characterized. nih.govnih.gov These impurities can form during various stages of synthesis, such as the condensation of the benzoic acid intermediate with diethyl L-glutamate. nih.gov For instance, the N-methyl impurity is believed to form from a methylating agent produced by the decomposition of the coupling reagent complex. nih.gov The use of N,N-dimethylformamide (DMF) as a solvent can lead to the formation of an N,N-dimethylformamidine impurity. nih.gov
Dimeric impurities and dipeptide impurities (α and γ) are also known related substances. nih.govresearchgate.net The dimeric impurity can form during the basic hydrolysis step in the synthesis of the pemetrexed disodium salt. nih.gov The α- and γ-dipeptide impurities can arise from side reactions involving glutamate (B1630785) precursors. nih.gov A comprehensive impurity profile is essential for ensuring the purity and quality of the final active pharmaceutical ingredient (API). nih.govresearchgate.net
| Impurity Name | Type | Potential Origin |
|---|---|---|
| (R)-Enantiomer | Enantiomer | Trace amounts in diethyl L-glutamate starting material; hydrolysis of esters in alkaline medium. nih.gov |
| N-Methyl Impurity | Process-Related | Methylation of the N1-nitrogen of the pyrrolo[2,3-d]pyrimidine ring during condensation. nih.gov |
| N,N-Dimethylformamidine Impurity | Process-Related | Reaction with DMF solvent during the condensation step. nih.gov |
| α-Dipeptide Impurity | Process-Related | Side reactions involving glutamate precursors. nih.gov |
| γ-Dipeptide Impurity | Process-Related | Side reactions involving glutamate precursors. nih.gov |
| Dimer Impurity | Process-Related | Formation during the basic hydrolysis of the pemetrexed diethyl ester. nih.gov |
| Pemetrexed Diethyl Ester | Intermediate | Incomplete hydrolysis during synthesis. jddtonline.info |
| Oxidation Impurity | Degradant | Oxidation of the pyrrolo[2,3-d]pyrimidine ring system. jddtonline.infonih.gov |
Development of Analytical Methods for Purity Assessment
The development of robust analytical methods is fundamental for controlling the purity of Pemetrexed L-Glutamic Acid Trisodium Salt. These methods are designed to separate, identify, and quantify the main compound from its potential impurities and degradation products, ensuring the quality and consistency of the drug substance. researchgate.netpeerj.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis and impurity detection of pemetrexed. rjptonline.orgijprajournal.com Reversed-phase HPLC (RP-HPLC) methods are widely employed due to their ability to separate compounds with varying polarities. jddtonline.inforjptonline.orgijrpb.com
The development of a stability-indicating HPLC method is crucial to separate pemetrexed from its process-related substances and degradation products formed under stress conditions like acid, base, oxidation, heat, and light. jddtonline.infonih.govrjptonline.org These methods typically utilize C8 or C18 columns and a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer (e.g., sodium dihydrogen phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile. jddtonline.inforjptonline.orgijrpb.com Detection is commonly performed using a UV detector at a wavelength where pemetrexed and its impurities exhibit significant absorbance, such as 230 nm or 240 nm. jddtonline.infonih.gov
Validation of these HPLC methods is performed according to International Council on Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, linear, and robust. rjptonline.orgnih.gov For instance, a validated method demonstrated the separation of pemetrexed from nine process-related and degradation impurities, including dimers, N-methyl pemetrexed, and the D-isomer. jddtonline.info The impurity levels in some batches of pemetrexed have been observed to range from 0.05% to 0.5% by HPLC. nih.gov
| Parameter | Method 1 rjptonline.org | Method 2 jddtonline.info | Method 3 nih.gov |
|---|---|---|---|
| Column | Zorbax SB C8 (4.6 x 150mm, 3.5µm) | Hypersil BDS C18 (100 x 4.6mm, 3µm) | Zorbax SB C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.17% glacial acetic acid (pH 5.3) : Acetonitrile (89:11 v/v) | A: 0.02M sodium dihydrogen phosphate with 0.1% HCOOH (pH 3.8) B: Acetonitrile | A: 50 mM Perchlorate buffer (pH 3.0) B: Acetonitrile-perchlorate buffer (90:10 v/v) |
| Elution | Isocratic | Gradient | Gradient |
| Flow Rate | 2.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection (UV) | Not Specified | 240 nm | 230 nm |
| Column Temperature | 30 °C | 27 °C | 40 °C |
Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of pemetrexed and its related substances. nih.govpeerj.com While chromatography separates the impurities, spectroscopy provides the detailed structural information needed for their definitive identification. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. One-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within a molecule. nih.govresearchgate.net For example, the structure of the N-methyl impurity was confirmed by analyzing various NMR spectra, which showed the presence of a methyl group attached to a nitrogen atom. nih.govresearchgate.net Similarly, NMR data can differentiate between α- and γ-dipeptide impurities by confirming the peptide bond's location. nih.gov
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight of the parent compound and its impurities. nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments help to piece together the structure of an unknown compound. nih.gov Techniques like MALDI-QqQ-MS/MS have been developed for the rapid and sensitive determination of pemetrexed. nih.gov The structural characterization of degradation products from stress testing is also heavily reliant on LC-MS analysis. nih.gov
Chromatographic Separations for Impurity Profiling
Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential and actual impurities in a drug substance. researchgate.netijprajournal.combohrium.com This process relies heavily on high-resolution chromatographic techniques to ensure a comprehensive separation of all related substances from the main pemetrexed peak. researchgate.netresearchgate.net
The primary goal is to develop a single chromatographic method, typically HPLC, capable of resolving all known impurities, including process-related impurities, starting material residues, and degradation products. jddtonline.infonih.gov The development of such methods involves screening various columns, mobile phase compositions, pH levels, and gradient profiles to achieve optimal separation. rjptonline.orgijrpb.com
Thin-Layer Chromatography (TLC), including its high-performance version (HPTLC), can also be used as a complementary technique in impurity profiling. ijprajournal.combohrium.comresearchgate.net It can be valuable for in-process controls and for substances that are difficult to analyze by HPLC. bohrium.com
Advanced Research and Future Directions Non Clinical Translational Focus
Rational Design of Novel Pemetrexed (B1662193) Analogs and Derivatives
The rational design of new pemetrexed analogs is a key strategy to surmount the limitations of the parent drug, such as acquired resistance and suboptimal pharmacological properties. seejph.com This approach involves precise chemical modifications to the core pyrrolopyrimidine structure to enhance interactions with target enzymes, improve cellular uptake, and circumvent resistance mechanisms. seejph.com
Researchers are actively exploring structure-activity relationships (SAR) to guide these modifications. acs.orgnih.gov A significant challenge in pemetrexed therapy is resistance due to decreased transport into cancer cells via the reduced folate carrier (RFC). acs.org A long-standing goal is to develop analogs that selectively use other transporters like the proton-coupled folate transporter (PCFT) and folate receptors (FRs), which are more selectively expressed in tumor environments. acs.org
One innovative approach involves introducing a methyl group at the 6-position of the pyrrole (B145914) ring of the pemetrexed scaffold. acs.org Molecular modeling studies suggest this modification creates steric hindrance in the RFC binding pocket, thereby abolishing transport via this ubiquitous carrier. acs.org This strategic alteration, however, has a modest impact on transport through PCFT or binding to FRs, effectively shifting the entry mechanism towards more tumor-selective pathways. acs.org These 6-methyl substituted analogs maintained potent antiproliferative activity in human tumor cell lines. acs.org
Another strategy focuses on incorporating different chemical moieties, such as benzoxazine (B1645224) derivatives, into the pemetrexed structure. seejph.com The goal of these modifications is to increase lipophilicity, which could lead to improved properties like solubility, membrane permeability, and ultimately, better bioavailability. seejph.com Two such novel analogs, designated PMA-1 and PMA-2, were synthesized and showed enhanced thermal stability compared to the parent pemetrexed molecule. seejph.com In preclinical assays using various cell lines (HeLa, A549, MCF-7, and HCC1937), the PMA-1 analog consistently demonstrated stronger cytotoxic activity than PMA-2, marking it as a promising candidate for further investigation. These structural changes are designed to optimize interactions with key target enzymes like thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).
Table 1: Comparison of Novel Pemetrexed Analogs
| Analog Type | Modification | Rationale | Preclinical Finding | Reference |
|---|---|---|---|---|
| 6-Methyl Analog | Introduction of a methyl group at the 6-position of the pyrrole ring. | Abolish transport by the ubiquitous Reduced Folate Carrier (RFC) to overcome a key resistance mechanism. | Preserved anticancer activity with selective transport via tumor-associated transporters (PCFT, FRs). | acs.org |
| Benzoxazine Derivative (PMA-1) | Incorporation of a benzoxazine moiety into the core structure. | Enhance lipophilicity, stability, and membrane permeability. | Showed stronger cytotoxic activity across multiple cancer cell lines compared to other analogs. | seejph.com |
Exploration of Advanced Drug Delivery Systems (e.g., nanoparticles)
To improve the therapeutic index of pemetrexed, researchers are developing advanced drug delivery systems designed to increase tumor-specific accumulation and reduce systemic exposure. dovepress.com These systems include nanoparticles, liposomes, and polymer-drug conjugates. nih.govnih.govgoogle.com
Nanoparticles: Various nanoparticle platforms are being investigated for pemetrexed delivery.
Supramolecular Nanoparticles: Self-assembling peptide-pemetrexed nanoparticles (PEM-FFRGD) have been developed. These nanoparticles, approximately 20 nm in diameter, showed enhanced solubility and greater cytotoxic activity in A549 and LLC cancer cells compared to free pemetrexed. nih.govfrontiersin.org
Magnetic Nanoparticles: Pemetrexed has been loaded onto magnetic O-carboxymethyl chitosan (B1678972) (O-CMC) nanoparticles. nih.gov These particles, with a diameter of about 124 nm, demonstrated targeted antitumor activity in preclinical mouse models when guided by an external magnetic field. nih.gov
Gold Nanoparticles (GNPs): Engineered GNPs loaded with pemetrexed and targeted with an anti-CD146 antibody have been assessed for treating malignant pleural mesothelioma (MPM). dovepress.com The targeted nanoparticles significantly inhibited MPM cell viability and motility more effectively than free pemetrexed, completely inhibiting clonogenic capacity after internalization. dovepress.com
Silica (B1680970) Nanoparticles: Core-shell hollow mesoporous silica nanoparticles have been synthesized to carry a high load of pemetrexed. tandfonline.com These particles allow for sustained drug release, which is more pronounced in acidic conditions mimicking the tumor microenvironment. tandfonline.com
Liposomes: Liposomal formulations aim to alter the pharmacokinetics of pemetrexed, potentially enhancing drug delivery to tumor tissue. nih.govjst.go.jp Studies have shown that encapsulating pemetrexed in "fluid" liposomes (made with POPC or DOPC) allows for efficient drug release and potent cytotoxicity against MPM cell lines. nih.govjst.go.jp In contrast, "solid" liposomes hindered drug release and failed to exert a cytotoxic effect in vitro. nih.govjst.go.jp The inclusion of cholesterol in the liposomal membrane was found to significantly increase the drug's encapsulation efficiency. nih.govjst.go.jp
Polymer-Drug Conjugates: The conjugation of pemetrexed to polymers is another promising avenue. Multi-arm, water-soluble polymer conjugates have been designed to create a prodrug form of pemetrexed. google.com This approach utilizes a releasable linker, allowing the active drug to be freed following administration. google.com Similarly, pemetrexed has been conjugated to hyaluronan (HA), a polymer that can target tumors. acs.org
Table 2: Advanced Drug Delivery Systems for Pemetrexed
| Delivery System | Carrier Material | Key Feature | In Vitro/In Vivo Finding | Reference |
|---|---|---|---|---|
| Supramolecular Nanoparticle | Self-assembling peptide (PEM-FFRGD) | Enhanced solubility and biocompatibility. | Stronger cytotoxic activity in A549 and LLC cells than free pemetrexed. | nih.govfrontiersin.org |
| Magnetic Nanoparticle | O-carboxymethyl chitosan (O-CMC) | External magnetic field targeting. | Targeted antitumor activity in xenograft tumor models. | nih.gov |
| Gold Nanoparticle (GNP) | Gold, anti-CD146 antibody | CD146-targeted delivery. | Significantly higher apoptosis and inhibition of cell motility in MPM cells. | dovepress.com |
| Liposome ("Fluid") | POPC or DOPC phospholipids | Efficient drug release. | Potent in vitro cytotoxicity against MSTO-211H mesothelioma cells. | nih.govjst.go.jp |
| Polymer Conjugate | Multi-arm water-soluble polymer | Releasable prodrug design. | Designed for controlled release of the active compound. | google.com |
Deeper Mechanistic Insights into Long-Term Cellular Responses and Adaptations
Understanding how cancer cells adapt to long-term pemetrexed exposure is critical for overcoming acquired resistance. oncotarget.comamegroups.org Non-clinical studies have identified several mechanisms that contribute to reduced drug sensitivity. nih.govnih.gov These adaptations are changes cells undergo in response to the stressor of the drug, often involving alterations in drug transport, target enzyme expression, or cell survival pathways. teachmephysiology.com
One of the most well-documented mechanisms of resistance is the increased expression of thymidylate synthase (TS), a primary target of pemetrexed. oncotarget.comnih.gov However, research has uncovered other significant adaptations. In pemetrexed-resistant non-small cell lung cancer (NSCLC) cell lines, a marked decrease in the gene expression of solute carrier family 19 member 1 (SLC19A1) was observed. oncotarget.comnih.gov SLC19A1 encodes the RFC protein, the main transporter of pemetrexed into cells. oncotarget.comnih.gov Knocking down this gene in parental, sensitive cells was sufficient to confer resistance to pemetrexed. oncotarget.comnih.gov
Beyond transport and target modification, cells can adapt by activating alternative survival pathways. Studies have shown that in NSCLC cells with an epidermal growth factor receptor (EGFR) mutation, acquiring resistance to pemetrexed can be accompanied by the development of resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. nih.gov This cross-resistance appears to be mediated through the activation of the PI3K/Akt signaling pathway. oncotarget.comnih.gov
Furthermore, the cellular response to pemetrexed can involve inducing a state of cellular senescence, a form of irreversible growth arrest. nih.gov Recent research indicates that pemetrexed treatment can promote the generation of reactive oxygen species (ROS) and induce senescence in gefitinib-resistant NSCLC cells. nih.gov This effect is primarily driven by the inhibition of TS-mediated thymidylate metabolism, suggesting that inducing senescence could be a key component of pemetrexed's therapeutic action and its ability to re-sensitize resistant cells to other therapies. nih.gov
Identification and Validation of Preclinical Predictive Biomarkers (non-clinical)
The identification of reliable biomarkers to predict response to pemetrexed is a major goal of translational research, aiming to select patients who are most likely to benefit. nih.govnih.gov Preclinical studies have been instrumental in identifying and validating potential non-clinical biomarkers at the genetic and protein levels. amegroups.orgnih.gov
A primary focus has been on the expression levels of pemetrexed's target enzymes. plos.org Preclinical data consistently suggest that low expression of thymidylate synthase (TS) is associated with increased sensitivity to pemetrexed. plos.orgresearchgate.net Conversely, overexpression of TS is a known mechanism of resistance. nih.gov The expression of other target enzymes, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), has also been investigated, with higher GARFT levels appearing to contribute to resistance in some NSCLC cell lines. nih.govnih.gov
Gene expression profiling of cancer cell lines has expanded the search for biomarkers beyond the direct drug targets. nih.govplos.org In one study comparing pemetrexed-sensitive (A549) and -resistant (H1355) NSCLC cells, researchers found that the upregulation of genes like lipocalin-2 (Lcn-2) and nm23-H1 correlated with pemetrexed sensitivity. nih.gov Their expression increased in a dose-responsive manner in sensitive cells upon treatment but not in resistant cells. nih.gov
Proteomic techniques, such as mass spectrometry, are also being used to discover serum biomarkers. amegroups.org While many of these studies are clinical, the initial discovery and validation often rely on preclinical models. For instance, data-independent acquisition (DIA) mass spectrometry combined with parallel reaction monitoring (PRM) has been effective in identifying potential peptide biomarkers from cell culture supernatants or preclinical plasma samples that could predict treatment efficacy. amegroups.org Furthermore, gene expression profiling has identified markers like EZH2 and TPX2 whose protein expression, measured by immunohistochemistry, could form a predictive model for pemetrexed response. nih.gov
Table 3: Selected Preclinical Predictive Biomarkers for Pemetrexed Sensitivity
| Biomarker | Type | Association with Sensitivity | Cell Line Model | Reference |
|---|---|---|---|---|
| Thymidylate Synthase (TS) | Protein/mRNA | Low expression predicts higher sensitivity. | Various NSCLC cell lines | plos.orgresearchgate.net |
| SLC19A1 (RFC) | mRNA | High expression predicts higher sensitivity. | A549, PC-9 NSCLC cells | oncotarget.comnih.gov |
| Lipocalin-2 (Lcn-2) | Protein/mRNA | Upregulation upon treatment predicts sensitivity. | A549 NSCLC cells | nih.gov |
| nm23-H1 | Protein/mRNA | Upregulation upon treatment predicts sensitivity. | A549 NSCLC cells | nih.gov |
| EZH2 / TPX2 | Protein/mRNA | Expression levels used in a predictive model. | Resected NSCLC tumor samples | nih.gov |
Application of Systems Biology and Computational Modeling in Pemetrexed Research
Systems biology and computational modeling are increasingly being applied to understand the complex interactions between pemetrexed, its cellular targets, and resistance pathways. clinpgx.org These in silico approaches provide powerful tools for rational drug design and for interpreting complex biological data.
Computational modeling, particularly molecular docking, has been crucial in the rational design of novel pemetrexed analogs. acs.org For example, modeling was used to visualize how a 6-methyl substitution on the pemetrexed scaffold would interact with the binding pockets of different folate transporters. acs.org These models predicted that the methyl group would cause steric repulsion within the binding site of the Reduced Folate Carrier (RFC), explaining the observed loss of transport, while fitting favorably within the binding pockets of the Proton-Coupled Folate Transporter (PCFT) and Folate Receptor α (FRα). acs.org This provides a structural basis for designing analogs with more selective, tumor-targeted transport.
Q & A
Q. What are the primary enzymatic targets of pemetrexed L-glutamic acid trisodium salt, and what experimental approaches are used to quantify their inhibition?
Pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), which are critical for nucleotide synthesis. To quantify inhibition, researchers use enzyme activity assays with radiolabeled substrates (e.g., [³H]-dUMP for TS) or spectrophotometric methods to measure NADPH oxidation (for DHFR). Ki values can be determined via Dixon plots or competitive inhibition kinetics using purified enzymes .
Q. What are the standard protocols for preparing biological samples containing pemetrexed for analytical quantification?
Plasma samples require protein precipitation using perchloric acid or acetonitrile, followed by centrifugation and filtration (0.22 µm syringe filters). Matrix-matched calibrators and internal standards (e.g., methotrexate) are essential to account for variability. Degassing and pH adjustment to near-neutral conditions are critical for stability, as outlined in mass spectrometry protocols .
Q. How is pemetrexed’s intracellular uptake mediated, and what methods validate its transport mechanisms?
Pemetrexed enters cells via the reduced folate carrier (RFC) and membrane folate-binding proteins (e.g., FR-α). Competitive uptake assays using [³H]-labeled pemetrexed and excess unlabeled folate analogs (e.g., leucovorin) can validate transport pathways. Knockdown studies with siRNA targeting RFC or FR-α, followed by cytotoxicity assays (MTT), further confirm transport dependencies .
Advanced Research Questions
Q. How does the polyglutamation process of pemetrexed influence its intracellular retention and prolonged activity in cancer cells?
Folylpolyglutamate synthetase converts pemetrexed to polyglutamated forms, which exhibit increased intracellular half-life and enhanced enzyme inhibition. Researchers quantify polyglutamation using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to differentiate mono- and polyglutamated metabolites over time. Kinetic studies reveal concentration- and time-dependent polyglutamation patterns .
Q. What strategies resolve contradictions in data arising from pemetrexed’s multi-enzyme targeting across different cancer models?
Contradictions in enzyme contribution (e.g., TS vs. DHFR dominance) are addressed by:
- Selective enzyme inhibition : Using siRNA or small-molecule inhibitors (e.g., raltitrexed for TS) to isolate target effects.
- Metabolomic profiling : Quantifying deoxyuridine monophosphate (dUMP) and thymidine levels via LC-MS to assess TS inhibition efficacy.
- Multi-variate regression models : Correlating enzyme expression levels (qRT-PCR) with pemetrexed IC₅₀ values across cell lines .
Q. How can researchers optimize pemetrexed’s synergistic effects with cisplatin in mesothelioma cell lines?
Sequential administration (cisplatin followed by pemetrexed) enhances synergy by priming DNA damage pathways. Dose-response matrices and Chou-Talalay combination index analysis are used to identify optimal ratios. Mechanistic studies focus on pemetrexed’s inhibition of DNA repair enzymes (e.g., ERCC1) alongside cisplatin adduct formation .
Q. What validation parameters are critical when developing an HPLC-MS method for pemetrexed quantification in pharmacokinetic studies?
Key parameters include:
- Linearity : R² ≥ 0.99 over 1–1000 ng/mL.
- Accuracy/Precision : ±15% deviation for intra-/inter-day variability.
- Matrix effects : Assessed via post-column infusion to monitor ion suppression.
- Stability : Freeze-thaw cycles, short-term (24 hr, 25°C), and long-term (-80°C) stability tests. Internal standardization with deuterated pemetrexed improves reproducibility .
Data Analysis & Experimental Design
Q. How should researchers design experiments to account for pemetrexed’s pH-dependent stability in cell culture media?
Pre-experiment stability assays are conducted by incubating pemetrexed in media at physiological pH (7.4) and 37°C, with aliquots sampled at 0, 6, 12, and 24 hr for LC-MS quantification. Buffered media (HEPES) or frequent media replacement (every 6–8 hr) mitigates degradation .
Q. What statistical approaches are recommended for analyzing contradictory results in pemetrexed’s efficacy across tumor types?
- Meta-analysis : Pool data from preclinical studies using fixed/random-effects models to identify tumor-specific response patterns.
- Pathway enrichment analysis : RNA-seq data from resistant vs. sensitive tumors highlight compensatory pathways (e.g., salvage nucleotide synthesis).
- Bayesian hierarchical models : Account for inter-study variability in dosing and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
